molecular formula C7H7BO4 B115381 2-Carboxyphenylboronic acid CAS No. 149105-19-1

2-Carboxyphenylboronic acid

Cat. No. B115381
CAS RN: 149105-19-1
M. Wt: 165.94 g/mol
InChI Key: KWNPRVWFJOSGMZ-UHFFFAOYSA-N
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Description

2-Carboxyphenylboronic acid is used in studies on a new class of carbohydrate-binding boronic acids called the boronophthalide . It is a sugar-binding boronic acid that is soluble and capable of complexing glycosides in neutral water .


Synthesis Analysis

A practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid and aqueous potassium permanganate under mild conditions has been reported .


Chemical Reactions Analysis

This compound has been used in the racemization of a range of enantiomerically pure secondary and tertiary alcohols . The process is postulated to proceed via reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble and capable of complexing glycosides in neutral water .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Carboxyphenylboronic acid has been utilized in the synthesis of biaryl-2-carboxylic acids using Suzuki coupling reactions. This process involves coupling the compound with aryl bromides containing electron-withdrawing groups (Tao, Goel, Singh, & Boykin, 2002).

Racemization of Alcohols

The compound also plays a role in the racemization of secondary and tertiary alcohols. It works alongside oxalic acid in a solvent for the racemization process, occurring via reversible Brønsted acid-catalyzed C–O bond cleavage (Boyce, Musolino, Yang, Smith, & Taylor, 2022).

Corrosion Inhibition

Carboxyphenylboronic acid has been found effective as a corrosion inhibitor for steel in environments containing carbon dioxide. It forms a protective barrier on the steel surface, mitigating corrosion by promoting the distribution of minor anodes (Nam, Bui, Mathesh, Tan, & Forsyth, 2013).

Crystal Structure Studies

The solid-state structures of 4-carboxyphenylboronic acid and its hydrates have been studied, revealing different conformations and interactions between functional groups in various crystallized forms (SeethaLekshmi & Pedireddi, 2007).

Fluorescence Sensing

4-Carboxyphenylboronic acid has been used to prepare fluorescent carbon quantum dots, serving as a highly selective and sensitive sensor for benzo[a]pyrene in water. The sensor operates on the principle of hydrophobic interaction and static quenching (Sun et al., 2021).

Tumor Targeting in Drug Delivery

Phenylboronic acid-decorated nanoparticles, including derivatives like 3-carboxyphenylboronic acid, have been developed for tumor-targeted drug delivery. These nanoparticles show enhanced tumor accumulation and antitumor activity (Wang, Wei, Cheng, Wang, & Tang, 2016).

Lanthanide-Based Complexes

This compound reacts with lanthanide chlorides to form complexes with potential applications in magnetism and luminescence. These complexes exhibit unique structural and functional properties (Abdallah et al., 2020).

Diagnostic and Therapeutic Applications

The unique chemistry of phenylboronic acid, including its derivatives, is exploited in diagnostic and therapeutic applications, particularly in the formation of reversible complexes with polyols such as sugar and diol (Lan & Guo, 2019).

Safety and Hazards

Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance. Minimize dust generation and accumulation. Storage. Keep in a dry, cool and well-ventilated place .

Future Directions

Phenylboronic acid derivatives, including 2-Carboxyphenylboronic acid, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They have been extensively studied as ligands for affinity chromatography for the purification of polyol compounds, including ribonucleic acid (RNA) . Optical and electrical chemosensing applications, such as those focusing on glucose detection, were the next research trend to emerge . Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies .

Mechanism of Action

Target of Action

2-Carboxyphenylboronic acid is a boronic acid derivative that primarily targets the respiratory system . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It is known that boronic acid derivatives are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is generally stable and can be stored at temperatures between 2-8°C . It should be noted that boronic acids and their esters are only marginally stable in water .

properties

IUPAC Name

2-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPRVWFJOSGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370068
Record name 2-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149105-19-1
Record name 2-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dihydroxyboranyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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